N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide
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Overview
Description
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide is a complex organic compound featuring a pyrrolidinone ring, a pyridine ring, and an oxolane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been known to exhibit psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a diverse range of interactions with its targets. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
For instance, some compounds with a pyrrolidine structure have been shown to inhibit collagen synthesis in certain models by inactivating cells that are mainly responsible for collagen synthesis .
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Compounds with similar structures have been known to exhibit psychotropic and cerebroprotective effects , suggesting that this compound may have similar effects.
Action Environment
It is known that factors such as temperature can influence the reactions of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the oxolane ring via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives, pyridine derivatives, and oxolane derivatives. Examples include:
- Pyrrolidin-2-one
- 4-pyridylmethylamine
- Oxolane-2-carboxylic acid
Uniqueness
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14-4-1-7-18(14)13-9-11(5-6-16-13)10-17-15(20)12-3-2-8-21-12/h5-6,9,12H,1-4,7-8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLVQELLKHPCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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